2-Ethoxyhexa-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyhexa-3,5-diene is an organic compound with the molecular formula C8H14O It is a derivative of hexadiene, where an ethoxy group is attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxyhexa-3,5-diene can be synthesized through the acid-catalyzed isomerization of 2,4-hexadien-1-ol. In the presence of ethanol, this reaction yields 3,5-hexadien-2-ol, which further reacts to form this compound . The reaction conditions typically involve the use of an acid catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyhexa-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various alcohols, alkanes, and substituted hexadienes, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyhexa-3,5-diene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 2-Ethoxyhexa-3,5-diene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Hexadien-1-ol: A precursor in the synthesis of 2-Ethoxyhexa-3,5-diene.
3,5-Hexadien-2-ol: An intermediate formed during the synthesis.
Ethyl sorbate: Another compound derived from similar synthetic routes.
Uniqueness
This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to other hexadiene derivatives. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
56752-55-7 |
---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(3E)-5-ethoxyhexa-1,3-diene |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(3)9-5-2/h4,6-8H,1,5H2,2-3H3/b7-6+ |
InChI-Schlüssel |
IXTXFMUQEVEFFL-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC(C)/C=C/C=C |
Kanonische SMILES |
CCOC(C)C=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.